molecular formula C12H21N5O2 B1682056 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol CAS No. 127390-77-6

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

Cat. No. B1682056
M. Wt: 267.33 g/mol
InChI Key: NERMEVBNTXXDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol, also known as UCB-11056 or T29038, is a chemical compound with the CAS number 127390-77-6 . It is used in the medical field .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol are not directly provided in the search results. .

Scientific Research Applications

Synthesis Methods

  • A novel method for synthesizing 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including morpholino derivatives, has been developed. This method involves a three-component reaction under microwave irradiation, which leads to the formation of dihydrotriazines and their conversion into targeted compounds. The process demonstrates a tolerance for various aromatic aldehydes and cyclic amines, indicating potential for diverse compound synthesis (Dolzhenko et al., 2021).

Biological Activity

  • Certain 1,3,5-triazine derivatives, including morpholino variants, have been identified to possess potent antileukemic activity. This highlights their potential in medicinal chemistry and drug development for cancer treatment (Dolzhenko et al., 2021).
  • Morpholino-substituted 1,3,5-triazine derivatives have shown accumulation in melanoma cells and exhibited higher cytotoxicity compared to other compounds. These findings suggest a potential application in cancer therapy, especially in targeting melanoma cells (Jin et al., 2018).
  • Another study demonstrated the cytotoxic effects of a morpholino-triazine compound against human fibroblasts, peripheral blood mononuclear cells, and breast cancer cells. This supports its potential as an anti-cancer agent (Limareva et al., 2021).

Chemical Properties and Applications

  • The compound has been involved in the synthesis of various other derivatives, indicating its utility as a precursor in chemical synthesis. For instance, its role in the production of oxazolines and other structurally complex molecules demonstrates its versatility (Bandgar & Pandit, 2003).
  • Its derivatives have been used as fluorescent brightening agents on textiles, showing its applicability beyond biomedical fields (Modi, 1993).

properties

IUPAC Name

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERMEVBNTXXDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155545
Record name 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

CAS RN

127390-77-6
Record name 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UCB-11056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10.83 g (0.05 mole) of 2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol and 15.15 g (0.15 mole) of N-methylmorpholine are mixed in 100 ml of dioxane. The mixture is heated under reflux for 20 hours; it is then cooled and the dioxane is removed under reduced pressure. The residue is dissolved in 200 ml of ethyl acetate. The solution is washed twice with 50 ml of water, dried over sodium sulfate and concentrated. The product crystallizes during the evaporation. 9.23 g of 2-[(4-morpholino-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol identical to the product obtained above are obtained.
Name
2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol
Quantity
10.83 g
Type
reactant
Reaction Step One
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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